Ethyl (ethylamino)(oxo)acetate
CAS No.: 20943-60-6
Cat. No.: VC7556340
Molecular Formula: C6H11NO3
Molecular Weight: 145.158
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20943-60-6 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.158 |
| IUPAC Name | ethyl 2-(ethylamino)-2-oxoacetate |
| Standard InChI | InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8) |
| Standard InChI Key | LJVOAECROPQPNP-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(=O)OCC |
Introduction
Chemical Structure and Identification
Molecular Characteristics
Ethyl (ethylamino)(oxo)acetate features a central oxoacetate backbone substituted with an ethylamino group. The IUPAC name, ethyl 2-(ethylamino)-2-oxoacetate, reflects its esterified ethyl group and the amide linkage formed by the ethylamino substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₃ | |
| Molecular Weight | 145.16 g/mol | |
| SMILES Notation | CCNC(=O)C(=O)OCC | |
| InChI Key | LJVOAECROPQPNP-UHFFFAOYSA-N | |
| PubChem CID | 3413435 |
The compound’s planar oxoacetate moiety enables potential hydrogen bonding, while the ethyl groups contribute to hydrophobic interactions .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis of ethyl (ethylamino)(oxo)acetate likely involves the esterification of 2-(ethylamino)-2-oxoacetic acid (N-ethyl oxamate) with ethanol under acidic or enzymatic catalysis . A proposed pathway is:
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Formation of N-ethyl oxamate: Reacting ethylamine with oxalyl chloride yields 2-(ethylamino)-2-oxoacetyl chloride, which is hydrolyzed to the free acid .
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Esterification: The acid is esterified with ethanol via Fischer esterification or using a coupling agent like DCC (dicyclohexylcarbodiimide) .
Alternative methods may involve the condensation of ethyl glyoxylate with ethylamine, though this route requires stringent temperature control to avoid side reactions.
| Compound | Density (g/cm³) | Boiling Point (°C) | Solubility | Source |
|---|---|---|---|---|
| Ethyl (ethylamino)(oxo)acetate | N/A | N/A | Not available | |
| N-Ethyl oxamate | N/A | N/A | Soluble in DMSO | |
| Ethyl oxalate | 1.08 | 185 | Slightly in water |
Research Gaps and Future Directions
Unexplored Pharmacological Properties
No studies have directly assessed the compound’s cytotoxicity, pharmacokinetics, or therapeutic efficacy. Priority areas for investigation include:
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Anticancer Activity: Testing against cancer cell lines with high LDH-A expression (e.g., HeLa cells).
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Neuroprotective Effects: Evaluating inhibition of glutamate dehydrogenase in neurodegenerative models.
Synthetic Chemistry Applications
The compound’s reactivity as a bifunctional electrophile (amide and ester) makes it a potential building block for:
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Peptide Mimetics: Incorporating into pseudopeptide chains to enhance metabolic stability.
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Heterocyclic Synthesis: Serving as a precursor for oxazolone or thiazole derivatives via cyclization reactions.
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